8-Isomulberrin hydrate
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Overview
Description
8-Isomulberrin hydrate is a flavonoid compound derived from the root barks of Morus alba (white mulberry). It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . The chemical structure of this compound is characterized by a complex arrangement of hydroxyl groups, aromatic rings, and a pyranochromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Isomulberrin hydrate typically involves extraction and purification from natural sources such as the root barks of Morus alba. The process includes grinding the plant material, extracting with a suitable solvent, filtering, concentrating, and crystallizing the compound . The crystallization step is crucial to obtain the hydrate form of the compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions: 8-Isomulberrin hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The ketone group in the pyranochromenone core can be reduced to form alcohols.
Substitution: Aromatic substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
8-Isomulberrin hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying the reactivity of flavonoids.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the formulation of health products and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of 8-Isomulberrin hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
- Mulberroside A
- Oxyresveratrol
- Moracin M
Comparison: 8-Isomulberrin hydrate is unique due to its specific hydroxylation pattern and the presence of a pyranochromenone core. Compared to similar compounds like Mulberroside A and Oxyresveratrol, this compound exhibits distinct biological activities and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,11-12,26-28,30H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPGVHYWKLCGJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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